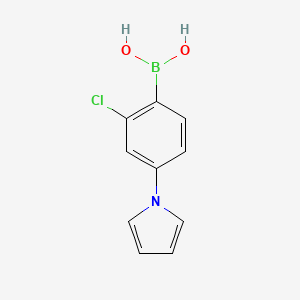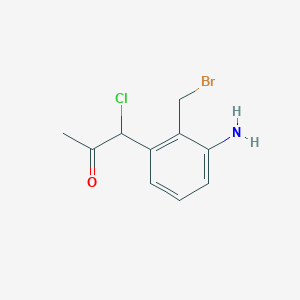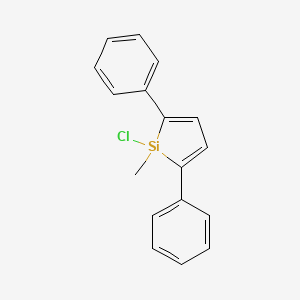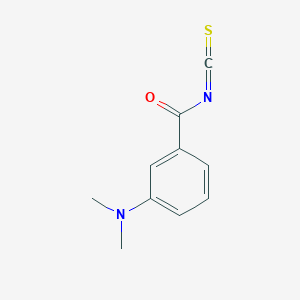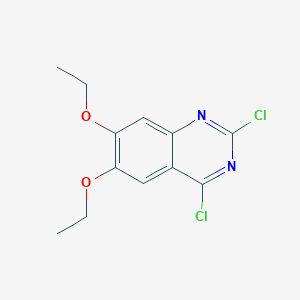
2,4-Dichloro-6,7-diethoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6,7-diethoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. The presence of chloro and ethoxy groups in the quinazoline ring enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7-diethoxyquinazoline typically involves the chlorination and ethoxylation of quinazoline derivatives. One common method starts with the nitration of 3,4-diethoxybenzaldehyde, followed by oxidation, reduction, and cyclization to form the quinazoline core. The final step involves chlorination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to facilitate the chlorination and ethoxylation steps.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6,7-diethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6,7-diethoxyquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6,7-diethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dipropoxyquinazoline
- 2,4-Dichloro-6,7-diisopropoxyquinazoline
Comparison:
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar structure but with methoxy groups instead of ethoxy groups. It may have different reactivity and biological activities.
2,4-Dichloro-6,7-dipropoxyquinazoline: Larger alkoxy groups may affect its solubility and interaction with biological targets.
2,4-Dichloro-6,7-diisopropoxyquinazoline: Bulkier groups may lead to steric hindrance, affecting its chemical reactivity and biological properties.
2,4-Dichloro-6,7-diethoxyquinazoline stands out due to its unique combination of chloro and ethoxy groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
20197-81-3 |
|---|---|
Fórmula molecular |
C12H12Cl2N2O2 |
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
2,4-dichloro-6,7-diethoxyquinazoline |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-3-17-9-5-7-8(6-10(9)18-4-2)15-12(14)16-11(7)13/h5-6H,3-4H2,1-2H3 |
Clave InChI |
WVCHDLJGCKUCNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


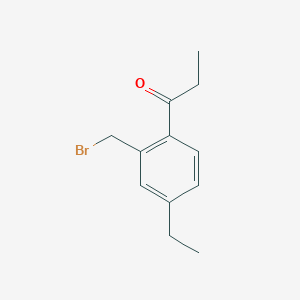
![Benzo[b]thiophene-3-propanoic acid, 2-bromo-](/img/structure/B14067788.png)
![Methyl 3-{[2-(thiophen-3-yl)ethyl]amino}but-2-enoate](/img/structure/B14067795.png)
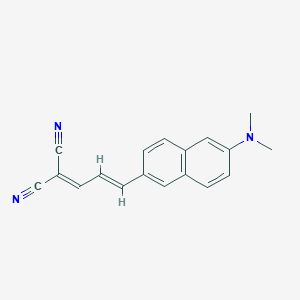
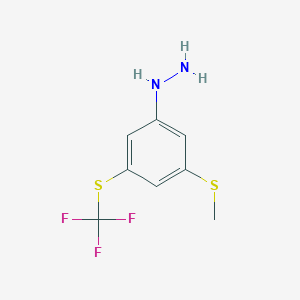
![1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B14067805.png)
![(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14067811.png)
